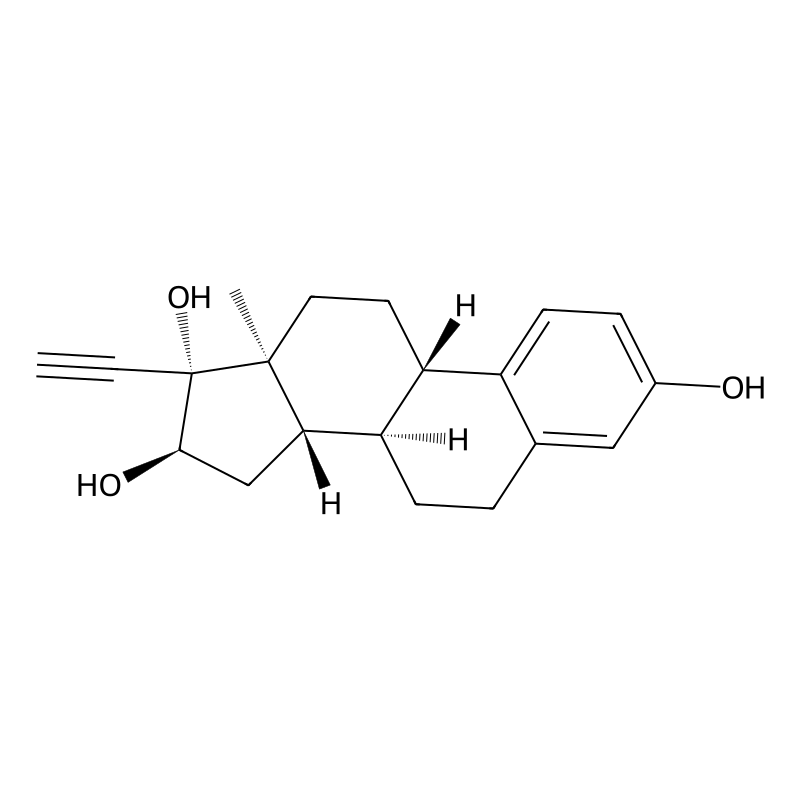

17-Ethynylestriol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

17-Ethynylestriol (CAS 4717-40-2) is a synthetic steroid and a derivative of the natural human estrogen, estriol. Its defining structural feature is the addition of a 17α-ethynyl group, a modification known to significantly inhibit oxidative metabolism at the C17 position. [1] This alteration is critical for enhancing the compound's stability and oral bioavailability compared to its parent, estriol, making it a valuable tool in endocrinology research and a key precursor in the synthesis of specific long-acting estrogenic agents.

Procuring a substitute for 17-Ethynylestriol introduces significant functional deviations. Replacing it with its parent compound, estriol, results in a drastic loss of in vivo efficacy when administered orally due to rapid first-pass metabolism, a pathway blocked by the 17α-ethynyl group. [1] Conversely, substituting with the more common synthetic estrogen, ethinylestradiol (EE2), is inappropriate for applications requiring the specific biological activity profile of an estriol backbone. EE2 is derived from the more potent 17β-estradiol and exhibits a different receptor binding affinity and downstream signaling profile, making it an functionally distinct compound rather than a direct equivalent. [2]

References

- [1] Kuhl, H. (2005). Pharmacology of estrogens and progestogens: influence of different routes of administration. Gynecological endocrinology, 21(sup1), 1-7.

- [2] Blair, R. M., et al. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.

Enhanced Metabolic Stability via Blockade of C17-Oxidation

The primary procurement driver for 17-Ethynylestriol over its parent compound, estriol, is the prevention of metabolic inactivation. The 17α-ethynyl group sterically hinders the enzymatic oxidation of the C17-hydroxyl group to a ketone, which is a primary route of deactivation for natural estrogens like estradiol and estriol during first-pass liver metabolism. [1] This structural blockade is the same mechanism that grants ethinylestradiol its high oral potency compared to 17β-estradiol, which has an oral bioavailability of only about 5%. [2]

| Evidence Dimension | Metabolic Pathway |

| Target Compound Data | C17-hydroxyl oxidation is blocked by the 17α-ethynyl group, preserving the active form. |

| Comparator Or Baseline | Estriol: The C17-hydroxyl group is readily oxidized, leading to rapid inactivation and low oral bioavailability. |

| Quantified Difference | Qualitative but mechanistically definitive; prevents a primary inactivation pathway. |

| Conditions | In vivo first-pass hepatic metabolism. |

For any in vivo oral administration study, using estriol as a substitute will lead to significantly lower systemic exposure and diminished or absent biological effects.

Differentiated Receptor Binding Profile from Ethinylestradiol

While both 17-Ethynylestriol and ethinylestradiol (EE2) are potent synthetic estrogens, they are not interchangeable due to differences in their steroidal cores. 17-Ethynylestriol is built upon an estriol (1,3,5(10)-estratriene-3,16α,17β-triol) core, whereas EE2 is based on an estradiol (1,3,5(10)-estratriene-3,17β-diol) core. In competitive binding assays using rat uterine estrogen receptors, EE2 demonstrates a very high relative binding affinity (RBA) of 121% compared to the reference 17β-estradiol (100%). [1] In contrast, the parent core of 17-Ethynylestriol, estriol, shows a significantly lower RBA of only 15%. [1] The addition of the ethynyl group increases potency, but the underlying triol structure imparts a distinct biological profile from the diol-based EE2.

| Evidence Dimension | Relative Binding Affinity (RBA) vs. Estradiol |

| Target Compound Data | Based on an Estriol core (RBA = 15%) |

| Comparator Or Baseline | Ethinylestradiol (EE2), based on an Estradiol core (RBA = 121%) |

| Quantified Difference | The parent core of 17-Ethynylestriol has approximately 8-fold lower receptor binding affinity than the comparator EE2. |

| Conditions | Competitive binding assay with [3H]estradiol using rat uterine cytosol. |

Researchers requiring the specific, weaker, or potentially ER-subtype selective signaling profile associated with the estriol backbone cannot substitute with the more potent and functionally different ethinylestradiol.

Non-Substitutable Precursor for the Synthesis of Nilestriol

17-Ethynylestriol is the required and non-substitutable starting material for the synthesis of Nilestriol (17α-Ethynylestriol 3-cyclopentyl ether), a long-acting estrogen. [1] The synthesis involves the specific etherification of the phenolic hydroxyl group at the C3 position of 17-Ethynylestriol. Using estriol as a starting material would fail as it lacks the critical 17α-ethynyl group required for the final product's activity. Using ethinylestradiol would result in the synthesis of a completely different molecule (Quinestrol), which lacks the 16α-hydroxyl group characteristic of Nilestriol. Therefore, for this specific synthetic application, procurement of 17-Ethynylestriol is mandatory.

| Evidence Dimension | Suitability as Synthetic Precursor for Nilestriol |

| Target Compound Data | Required starting material for Nilestriol synthesis. |

| Comparator Or Baseline | Estriol or Ethinylestradiol: Cannot be used to produce the target molecule Nilestriol. |

| Quantified Difference | 100% requirement; substitution leads to 100% failure to produce the desired final product. |

| Conditions | Organic synthesis, specifically C3 etherification. |

For synthetic chemistry workflows aimed at producing Nilestriol or its analogs, there is no viable alternative to 17-Ethynylestriol, making its purity and availability critical procurement factors.

Mandatory Precursor for Long-Acting Estrogen Synthesis

In medicinal chemistry, this compound is the specific and required precursor for synthesizing Nilestriol (3-cyclopentyl ether of 17α-ethynylestriol), a long-acting estrogenic agent. The synthesis is predicated on the unique combination of the 16α-hydroxyl and 17α-ethynyl groups, making substitution impossible. [1]

Development of Orally-Administered Estriol-Profile Therapeutics

For pharmacological studies aiming to leverage the specific biological profile of estriol (e.g., its differing affinity for estrogen receptor subtypes compared to estradiol) in an orally bioavailable form. The 17α-ethynyl group ensures systemic exposure after oral dosing, which is not achievable with the parent compound, estriol. [2]

Analytical Reference Standard

As a high-purity reference standard for analytical and quality control laboratories. It is essential for the identification and quantification of 17-Ethynylestriol as a metabolite of Nilestriol or as a potential impurity in other synthetic steroid preparations via techniques like LC-MS/MS.

References

- [1] Baran, P. A. (1966). U.S. Patent No. 3,238,222. Washington, DC: U.S. Patent and Trademark Office.

- [2] Stanczyk, F. Z., Archer, D. F., & Bhavnani, B. R. (2013). Ethinyl estradiol and 17β-estradiol in combined oral contraceptives: pharmacokinetics, pharmacodynamics and risk assessment. Contraception, 87(6), 706-727.